N-{3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}BENZAMIDE
Overview
Description
N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on a phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide can undergo various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert amide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the piperazine ring can modulate the compound’s pharmacokinetic properties . The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]phenyl}benzamide
- N-{3-[4-(4-Bromophenyl)piperazine-1-carbonyl]phenyl}benzamide
- N-{3-[4-(4-Methylphenyl)piperazine-1-carbonyl]phenyl}benzamide
Uniqueness
N-{3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl}benzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound compared to its chloro, bromo, or methyl analogs .
Properties
IUPAC Name |
N-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-20-9-11-22(12-10-20)27-13-15-28(16-14-27)24(30)19-7-4-8-21(17-19)26-23(29)18-5-2-1-3-6-18/h1-12,17H,13-16H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDUUNMJRRMLSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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